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molecular formula C3H8N2O5 B1648160 beta-Alanine nitrate

beta-Alanine nitrate

Cat. No. B1648160
M. Wt: 152.11 g/mol
InChI Key: GGGCYYSTDKXIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07777074B2

Procedure details

Applicants have cost-effectively synthesized Beta Alanine Nitrate by combining nitric acid and Beta Alanine, mixing with water, and leaving to crystallize. Further nitratization can take place, yielding Beta Alanine Dinitrate or Beta Alanine Trinitrate. An alternative implementation comprises using Nitrous Acid (HNO2) instead of Nitric Acid (HNO3), thus yielding Beta Alanine Nitrite. Beta Alanine Nitrite has the same effects as Beta Alanine Nitrate, the only difference being that it requires one less step to yield Nitric Oxide (NO—). Mixed salts may also be used, such as in the non-limiting example of Beta Alanine Nitrate-Orotate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[NH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[N+:11]([O-:14])([OH:13])=[O:12].[NH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19]>O>[N+:1]([O-:4])([OH:3])=[O:2].[N+:11]([O-:14])([OH:13])=[O:12].[NH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([OH:3])=[O:2].[NH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19] |f:0.1,5.6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].NCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
leaving
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)(O)[O-].[N+](=O)(O)[O-].NCCC(=O)O
Name
Type
product
Smiles
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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